molecular formula C8H7BrN2O2 B6210830 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388041-64-2

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Katalognummer B6210830
CAS-Nummer: 1388041-64-2
Molekulargewicht: 243.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (6-BMO-2,3-DHBz) is a heterocyclic compound of the benzodiazepine family. It is a versatile organic compound that has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been studied for its potential therapeutic applications, such as for the treatment of anxiety, depression, and insomnia. In addition, 6-BMO-2,3-DHBz has been used as a reagent in organic synthesis and as a starting material for the synthesis of other benzodiazepines.

Wissenschaftliche Forschungsanwendungen

6-BMO-2,3-DHBz has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and sedative properties in pre-clinical studies. In addition, the compound has been studied for its potential use as a treatment for insomnia, epilepsy, and addiction. 6-BMO-2,3-DHBz has also been studied for its potential use as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 6-BMO-2,3-DHBz is thought to involve the activation of the GABA-A receptor, which is a receptor for the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor leads to the inhibition of neuronal excitability, which is thought to be responsible for the anxiolytic, antidepressant, and sedative properties of 6-BMO-2,3-DHBz.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BMO-2,3-DHBz have been studied extensively. The compound has been shown to produce anxiolytic, antidepressant, and sedative effects in pre-clinical studies. In addition, 6-BMO-2,3-DHBz has been shown to produce anti-inflammatory and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-BMO-2,3-DHBz in laboratory experiments include its availability and low cost. The compound is commercially available and is relatively inexpensive. In addition, 6-BMO-2,3-DHBz is relatively stable and can be stored for long periods of time. The main limitation of using 6-BMO-2,3-DHBz in laboratory experiments is its potential toxicity. The compound has been shown to produce toxic effects in animal models and should be used with caution.

Zukünftige Richtungen

The potential applications of 6-BMO-2,3-DHBz are vast and there are many possible future directions for research. These include further studies on the compound’s therapeutic potential, such as for the treatment of anxiety, depression, and insomnia. In addition, further research into the compound’s anti-inflammatory and analgesic effects is warranted. Further studies on the compound’s mechanism of action and its potential toxicity are also needed. Finally, further research into the use of 6-BMO-2,3-DHBz in organic synthesis and drug discovery is needed.

Synthesemethoden

The synthesis of 6-BMO-2,3-DHBz typically begins with the reaction of 4-methoxybenzaldehyde with bromine in the presence of sodium hydroxide. This reaction produces the benzodiazepine intermediate, 6-bromo-4-methoxy-1H-1,3-benzodiazol-2-one, which is then reacted with sodium hydroxide to form the final product, 6-BMO-2,3-DHBz.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one followed by the methylation of the resulting intermediate.", "Starting Materials": [ "4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in methanol (10 mL) and add sodium hydride (0.2 g) with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 10: Recrystallize the white solid from ethanol to obtain 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one as a white crystalline solid (yield: 70-80%)." ] }

CAS-Nummer

1388041-64-2

Produktname

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Molekularformel

C8H7BrN2O2

Molekulargewicht

243.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.